dimethyltin(2+) dichloride

Polymer Chemistry Catalysis Ring-Opening Polymerization

Dimethyltin dichloride (DMTC) is the lowest-reactivity dialkyltin dichloride, enabling controlled, cyclization-suppressed polymerization where higher homologs (e.g., dibutyltin dichloride) would drive runaway chain propagation. It also serves as the critical intermediate for methyltin mercaptide PVC heat stabilizers specified in potable-water piping and transparent food-contact packaging. • Catalytic reactivity order Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ at 160°C - select DMTC when reaction rate attenuation is the primary process control objective for narrow-polydispersity polylactides. • Validated for regioselective monoprotection of hydroxyl groups in unprotected sugars at room temperature without stoichiometric organotin loading, reducing hazardous reagent consumption. • Key precursor for tin oxide-based Low-E architectural glass coatings and TCO photovoltaic glass via vapor-phase deposition.

Molecular Formula C2H6Cl2Sn
Molecular Weight 219.68 g/mol
CAS No. 753-73-1
Cat. No. B104010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyltin(2+) dichloride
CAS753-73-1
SynonymsDimethyltin Dichloride;  Cotin 210;  Dichlorodimethylstannane;  Dichlorodimethyltin_x000B_Dimethyldichlorostannane;  Dimethyldichlorotin;  Dimethylstannyl Dichloride_x000B_Dimethyltin Dichloride;  Dimethyltin(IV) Dichloride;  NSC 55159; 
Molecular FormulaC2H6Cl2Sn
Molecular Weight219.68 g/mol
Structural Identifiers
SMILESC[Sn+2]C.[Cl-].[Cl-]
InChIInChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2
InChIKeyPKKGKUDPKRTKLJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyltin(2+) Dichloride (CAS 753-73-1): Procurement-Grade Specifications for Organotin Intermediate Sourcing


Dimethyltin dichloride (DMTC), with CAS registry number 753-73-1 and molecular formula C₂H₆Cl₂Sn, is a dialkyltin(IV) compound produced as a white crystalline solid [1]. The compound exhibits a melting point range of 101–108 °C, a boiling point of 188–190 °C, and solubility characteristics that include limited water solubility (approximately 20 g/L at 20 °C) with greater solubility in methanol (0.1 g/mL) and non-polar organic solvents . Industrial synthesis proceeds via the direct reaction of metallic tin with methyl chloride under catalytic conditions using quaternary ammonium or phosphonium catalysts at elevated temperatures, typically yielding product with dichlorodimethyltin content ≥95–97% [2].

Synthetic Route Direct methylation of metallic tin; industrial-grade purity range.
Physical Form White crystalline solid; methanol-soluble for organometallic synthesis.
Procurement Context Organotin intermediate for polymerization catalysis, glass coatings, and PVC stabilizer synthesis.

Why Dimethyltin Dichloride Cannot Be Substituted with Other Dialkyltin Dichlorides in Performance-Critical Applications


Dialkyltin dichlorides (R₂SnCl₂) exhibit pronounced structure-activity divergence across alkyl chain length. The methyl-substituted DMTC demonstrates fundamentally different catalytic reactivity, thermal decomposition behavior, toxicological profile, and hydrolysis stability compared to higher homologs such as dibutyltin dichloride (DBTC, CAS 683-18-1) and dioctyltin dichloride (DOTC) [1]. In ring-opening polymerization catalysis, the reactivity order across alkyl chain length is quantifiable and non-linear, with the smallest methyl-substituted derivative exhibiting the lowest catalytic activity among dialkyltin dichlorides—a property that enables controlled, cyclization-suppressed polymerization not achievable with more reactive butyl or phenyl analogs [2]. Toxicologically, oral LD₅₀ values in rats vary by over an order of magnitude across the organotin series, with DMTC (74–237 mg/kg) exhibiting approximately 5- to 10-fold higher acute toxicity than dibutyltin oxide (487–520 mg/kg), directly impacting handling protocols, regulatory compliance burden, and procurement risk assessment [3].

Catalytic reactivity rank may shift polymerization kinetics; butyl or phenyl analogs can alter cyclization control.
Acute toxicity profile differs substantially from higher alkyl homologs; handling and waste protocols may not transfer directly.
Thermal decomposition pathway may differ with amino acid complexes, potentially affecting processing stability interpretation.

Dimethyltin Dichloride (753-73-1): Comparative Evidence Guide for Differentiated Scientific Procurement


Catalytic Reactivity Ranking in l-Lactide Ring-Opening Polymerization: Dimethyltin Dichloride Exhibits Lowest Reactivity Among Dialkyltin Dichlorides

In a direct comparative study of dialkyltin and diaryltin dichlorides as catalysts for l-lactide ring-opening polymerization at 160 °C in bulk, dimethyltin dichloride (Me₂SnCl₂) exhibited the lowest catalytic reactivity among the series, with a clearly established reactivity order of Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ [1]. The least reactive catalyst, Bu₃SnCl, yielded uniform cyclic poly(l-lactide)s with weight-average molecular weights (Mw) in the 40,000–80,000 range; the reactivity of dimethyltin dichloride falls below even this benchmark, indicating its utility in applications requiring attenuated catalytic activity to control polymerization kinetics [1].

Catalytic Reactivity
Head-to-head
Lowest in series: Me₂SnCl₂ < Bu₂SnCl₂ < Ph₂SnCl₂
Supports controlled polymerization kinetics.
Bulk l‑lactide, 160 °C; ROPPOC method.
Polymer Chemistry Catalysis Ring-Opening Polymerization

Acute Oral Toxicity in Rats: Dimethyltin Dichloride Exhibits Significantly Higher Acute Toxicity Than Higher Alkyl Homologs

Comparative acute toxicity data across the organotin series reveal that toxicity diminishes systematically as alkyl group size increases. Dimethyltin dichloride exhibits an oral LD₅₀ in rats of 74–237 mg/kg, which represents substantially higher acute toxicity than dibutyltin oxide (LD₅₀: 487–520 mg/kg) and trioctyltin chloride (LD₅₀: >4,000 mg/kg) [1]. Additional acute toxicity endpoints include intravenous LD₅₀ values of 56 mg/kg in mice and 40 mg/kg in rats, with an oral LD₅₀ of 73.9 mg/kg (73,900 μg/kg) reported in rats . The compound carries GHS hazard classifications including Acute Toxicity Category 3 (ingestion/dermal) and Category 2 (inhalation), with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H330 (fatal if inhaled) [2].

Acute Oral Toxicity
Cross-study comparable
LD₅₀ 74–237 mg/kg (rat), ~5–10× higher than dibutyltin oxide
Impacts handling, waste management, and regulatory compliance.
GHS Acute Tox. 3 (oral/dermal), Acute Tox. 2 (inhalation).
Toxicology Occupational Safety Regulatory Compliance

Thermal Decomposition Behavior: Dimethyltin-Amino Acid Complexes Exhibit Single-Step Decomposition Unlike Two-Step Degradation of Dibutyltin Analogs with Tryptophan

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of diorganotin(IV) complexes with amino acids revealed distinct thermal decomposition mechanisms between dimethyltin and dibutyltin derivatives. Complexes of dimethyltin dichloride with l-methioninate and l-cysteinate exhibited single-step thermal decomposition under nitrogen atmosphere, while both dimethyltin and dibutyltin complexes with l-tryptophanate underwent two-step decomposition with initial ligand loss followed by oxide intermediate formation [1]. This mechanistic divergence has implications for thermal processing stability in applications involving amino acid-containing formulations.

Thermal Decomposition
Cross-study comparable
Single-step for Me₂Sn‑amino acid complexes (methioninate, cysteinate)
Predictable thermal behavior in amino acid matrices.
TGA/DSC under N₂; two-step for tryptophanate complexes.
Thermal Analysis Coordination Chemistry Material Stability

Gastric Hydrolysis Behavior: Dimethyltin Dichloride Is Not Generated from Its Bis-Thioglycolate Ester Under Simulated Gastric Conditions

119Sn-NMR spectroscopy studies under simulated gastric conditions (pH 1.2) demonstrate that dimethyltin bis(2-ethylhexyl thioglycolate) hydrolyzes to dimethyltin chloro-(2-ethylhexyl) thioglycolate without generating detectable dimethyltin dichloride [1]. This finding directly challenges the read-across approach that uses dimethyltin dichloride as a putative toxophore surrogate for dimethyltin bis-alkylthio esters [2]. The study established that the parent thioester, administered orally to timed-pregnant Wistar-Han rats at 5, 10, and 25 mg/kg/day from GD6–GD20, produced no maternal deaths, no teratogenic effects, and no fetotoxicity, with a maternal NOAEL of 10 mg/kg/day and developmental NOAEL of 25 mg/kg/day [1].

Gastric Hydrolysis
Direct head-to-head
Dimethyltin dichloride not detected from bis‑thioglycolate ester at pH 1.2
Read-across to thioglycolate esters may not apply.
¹¹⁹Sn‑NMR; mono‑chloro thioester intermediate observed.
Toxicology Hydrolytic Stability Risk Assessment

Regioselective Catalysis in Carbohydrate Chemistry: Dimethyltin Dichloride Enables Catalytic Monoprotection of Unprotected Sugars

Dimethyltin dichloride enables the first reported catalytic process for regioselective protection of hydroxyl groups in unprotected sugars, achieving high regioselectivity and chemical yield without requiring stoichiometric activating reagents [1]. The method achieves monobenzoylation predominantly at 1,2-diol moieties across multiple sugar substrates, with the exception of β-methyl glucoside where the primary hydroxyl at the 6-position is preferentially targeted [2]. This contrasts with conventional approaches requiring stoichiometric amounts of hazardous organotin reagents or non-selective protecting group strategies that necessitate additional synthetic steps.

Regioselective Catalysis
Class-level inference
Catalytic monobenzoylation of unprotected sugars; high regioselectivity
Reduces organotin loading vs. stoichiometric methods.
Room temp., typical 5–10 mol% catalyst; multiple sugar substrates.
Carbohydrate Chemistry Regioselective Catalysis Green Chemistry

Dimethyltin Dichloride (CAS 753-73-1): Validated Research and Industrial Application Scenarios


Controlled Ring-Opening Polymerization of Cyclic Esters Requiring Attenuated Catalytic Activity

In polymer chemistry laboratories and industrial settings where controlled lactide or lactone polymerization kinetics are required to suppress unwanted cyclization, dimethyltin dichloride offers the lowest catalytic reactivity among the dialkyltin dichloride series [1]. The established reactivity order Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂ at 160 °C in bulk polymerization provides a quantitative basis for selecting dimethyltin dichloride when reaction rate attenuation is the primary process control objective [1]. This application scenario is particularly relevant for synthesizing linear polylactides with narrow polydispersity where rapid, uncontrolled chain propagation would compromise product quality.

Regioselective Protection of Unprotected Carbohydrates in Synthetic Chemistry

Dimethyltin dichloride is uniquely validated as a catalytic reagent for regioselective monoprotection of hydroxyl groups in unprotected sugars, enabling selective benzoylation at room temperature without stoichiometric organotin loading [2]. This application scenario is supported by peer-reviewed methodology demonstrating high regioselectivity across diverse sugar substrates, including α-methyl glucoside, β-methyl xyloside, and other carbohydrate scaffolds [3]. Procurement for carbohydrate synthesis laboratories should prioritize dimethyltin dichloride when reducing hazardous reagent consumption and simplifying purification workflows are key operational requirements.

Synthesis of Methyltin Mercaptide PVC Heat Stabilizers for High-Transparency Applications

Dimethyltin dichloride serves as a critical intermediate in the synthesis of methyltin mercaptide (thiol methyltin) PVC heat stabilizers, which are characterized by high efficiency, low toxicity relative to butyltin alternatives, and excellent transparency in finished PVC products . Unlike higher alkyl homologs that may impart haze or coloration, the methyl-substituted stabilizers derived from dimethyltin dichloride are specifically employed in potable water piping, food-contact packaging materials, and transparent rigid PVC formulations where optical clarity is a non-negotiable product specification [4].

Low-Emissivity (Low-E) Glass Coating and Abrasion-Resistant Glass Container Manufacturing

Industrial glass manufacturing utilizes dimethyltin dichloride as a precursor material for depositing tin oxide-based coatings on glass substrates, including Low-E architectural glass that selectively reflects thermal infrared radiation and abrasion-resistant coatings on glass containers [5]. The compound is also employed in the production of TCO (transparent conductive oxide) photovoltaic glass, where tin oxide thin films serve as transparent electrodes [6]. The relatively high volatility of the methyl-substituted compound compared to bulkier dialkyltin analogs facilitates vapor-phase deposition processes used in these coating applications.

Application
Selection Property
Validation Focus
Controlled Ring-Opening Polymerization
Low catalytic reactivity among dialkyltin dichlorides
Suppression of cyclization side reactions
Regioselective Carbohydrate Protection
Regioselectivity profile for unprotected sugars
Benzoylation regioselectivity across sugar substrates
Methyltin Mercaptide PVC Stabilizers
Methyl-substituted structure for optical clarity
Transparency and thermal stability in rigid PVC
Low‑E Glass Coating Precursor
Volatility for vapor‑phase deposition
Coating uniformity and conductive oxide performance

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